Cas no 55610-01-0 (Cepharadione A)

Cepharadione A structure
Cepharadione A structure
Productnaam:Cepharadione A
CAS-nummer:55610-01-0
MF:C18H11NO4
MW:305.28424
CID:380433
PubChem ID:94577

Cepharadione A Chemische en fysische eigenschappen

Naam en identificatie

    • 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione,7-methyl-
    • Cepharadione A
    • 5H-1,3-benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione, 7-methyl-
    • NSC 650435
    • 7-Methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione
    • CHEBI:174924
    • 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6.0^{8,20.0^{14,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
    • 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione, 7-methyl-
    • DTXSID40970950
    • AKOS032948952
    • 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione
    • UNII-E5UG6W56QW
    • E5UG6W56QW
    • 55610-01-0
    • CHEMBL235921
    • 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0^{2,6}.0^{8,20}.0^{14,19}]icosa-1,6,8(20),12,14,16,18-heptaene-9,10-dione
    • FS-8629
    • NSC650435
    • NCI60_017554
    • CS-0023852
    • 7-Methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione, 9CI
    • RZIGKFTVXWUUCX-UHFFFAOYSA-N
    • 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
    • HY-N3566
    • 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline-5,6(7H)-dione, 7-methyl-
    • NSC-650435
    • 7-Methyl-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione #
    • [ "" ]
    • DA-51779
    • 11-methyl-3,5-dioxa-11-azapentacyclo(10.7.1.0^(2,6).0^(8,20).0^(14,19))icosa-1,6,8(20),12,14,16,18-heptaene-9,10-dione
    • 11-methyl-3,5-dioxa-11-azapentacyclo(10.7.1.02,6.08,20.014,19)icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione
    • 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-5,6(7H)-dione, 7-methy l-
    • 7-Methyl-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline-5,6(7H)-dione, 9ci
    • GLXC-18047
    • 11-METHYL-3,5-DIOXA-11-AZAPENTACYCLO[10.7.1.0(2),?.0?,(2)?.0(1)?,(1)?]ICOSA-1(20),2(6),7,12,14(19),15,17-HEPTAENE-9,10-DIONE
    • Inchi: InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3
    • InChI-sleutel: RZIGKFTVXWUUCX-UHFFFAOYSA-N
    • LACHT: CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O

Berekende eigenschappen

  • Exacte massa: 305.06900
  • Monoisotopische massa: 305.069
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 0
  • Complexiteit: 549
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 55.8A^2
  • XLogP3: 3.2

Experimentele eigenschappen

  • Kleur/vorm: Orange powder
  • Dichtheid: 1.511
  • Kookpunt: 589.4°Cat760mmHg
  • Vlampunt: 310.3°C
  • Brekindex: 1.773
  • PSA: 57.53000
  • LogboekP: 2.37160

Cepharadione A Beveiligingsinformatie

  • Opslagvoorwaarde:Store at room temperature, 2-8 ℃ is better

Cepharadione A Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
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55610-01-0 98% by HPLC
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55610-01-0 98% by HPLC
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55610-01-0 98% by HPLC
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AG32248-500mg
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55610-01-0 98% by HPLC
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TargetMol Chemicals
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1 mL * 10 mM (in DMSO)
¥ 4140 2023-09-15
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Cepharadione A
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A2B Chem LLC
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Cepharadione A
55610-01-0 98% by HPLC
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$2660.00 2024-04-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
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55610-01-0
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¥2595.00 2022-04-26
TargetMol Chemicals
TN3623-5 mg
Cepharadione A
55610-01-0 98%
5mg
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TargetMol Chemicals
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¥ 4040 2024-07-20
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